molecular formula C29H26N4O2S B2976514 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1115286-72-0

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2976514
CAS No.: 1115286-72-0
M. Wt: 494.61
InChI Key: KMQLOOPYZWNYBF-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 3-Benzyl and 6-phenyl substituents: These aromatic groups likely enhance hydrophobic interactions in biological targets.
  • 4-oxo moiety: A common feature in kinase inhibitors, suggesting possible enzyme-targeting activity.
  • Sulfanyl bridge: Links the core to an acetamide group substituted with a 4-methylbenzyl moiety, which may influence solubility and binding specificity.

While direct biological data for this compound is absent in the provided evidence, structural analogs (e.g., kinase inhibitors, antimicrobial agents) indicate that such derivatives often target ATP-binding pockets or modulate protein-protein interactions .

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-20-12-14-21(15-13-20)17-30-26(34)19-36-29-32-25-16-24(23-10-6-3-7-11-23)31-27(25)28(35)33(29)18-22-8-4-2-5-9-22/h2-16,31H,17-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQLOOPYZWNYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl, phenyl, and sulfanyl groups, and finally the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Target Compound : Pyrrolo[3,2-d]pyrimidine core with fused pyrrole and pyrimidine rings at positions 3,2-d .
  • Compound 10b (): Pyrrolo[2,3-d]pyrimidine isomer, differing in ring fusion position.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core: Pyrazolo[3,4-d]pyrimidine (pyrazole fused to pyrimidine). Key Differences: Fluorine substituents enhance metabolic stability and bioavailability compared to the target compound’s benzyl/phenyl groups .

Substituent Analysis

Sulfanyl-Acetamide Moieties

  • Target Compound : Sulfanyl bridge connects to N-(4-methylbenzyl)acetamide.
  • Compound 10b () : Carboxamide substituent at position 6 with a methoxyphenyl group, improving water solubility via polar interactions .
  • Derivatives: N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]L-glutamic acid: Glutamic acid substituent introduces chirality and carboxylate functionality, enhancing solubility and enabling prodrug strategies .

Aromatic and Heterocyclic Substituents

  • Target Compound : Benzyl and 4-methylbenzyl groups provide lipophilicity, favoring membrane penetration.
  • Compound : Fluorinated aryl groups (e.g., 3-fluorophenyl) increase electronegativity and resistance to oxidative metabolism .

Physicochemical Properties

Property Target Compound Compound Compound (10b)
Molecular Weight ~550–600 (estimated) 589.1 (M++1) 613.2349 (HRMS)
Solubility Low (lipophilic substituents) Moderate (fluorine, sulfonamide) Moderate (methoxyphenyl)
Key Functional Groups Sulfanyl, acetamide Fluorophenyl, sulfonamide Carboxamide, methoxy

Structural Insights from NMR ()

Comparative NMR analysis of analogs (e.g., Rapa, compounds 1 and 7) reveals:

  • Regions A (positions 39–44) and B (positions 29–36) : Chemical shift variations indicate substituent-specific electronic effects. For the target compound, the 4-methylbenzyl group may perturb chemical environments in analogous regions, altering binding kinetics .

Biological Activity

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a derivative of pyrrolopyrimidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.

Overview of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives have been extensively studied due to their diverse pharmacological properties. They are known for their roles as antiproliferative agents , anti-inflammatory agents , and enzyme inhibitors . The structural modifications in these compounds can significantly influence their biological activities.

Synthesis and Structural Characteristics

The synthesis of this particular compound involves the modification of the pyrrolopyrimidine scaffold, which is characterized by a fused pyrrole and pyrimidine ring. The presence of functional groups such as the benzyl and methylphenyl moieties enhances its solubility and bioavailability.

Antiproliferative Effects

Research indicates that pyrrolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in leukemia cultures with an effective concentration (EC50) ranging from 3.3μM3.3\,\mu M to 23μM23\,\mu M depending on structural modifications .

CompoundEC50 (μM)Cell Line
23.3 ± 1.2Leukemia
923 ± 2Various Cancer Cells

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyrrolopyrimidine derivatives possess anti-inflammatory properties by inhibiting key inflammatory pathways. For example, molecular docking studies have revealed that these compounds can effectively bind to cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : The compound shows moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential for treating neurodegenerative diseases.
EnzymeIC50 (μM)
AChE19.2
BChE13.2

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer activity of a series of pyrrolopyrimidine derivatives, including the target compound. The results indicated a preferential inhibition of proliferation in leukemia cells compared to normal cells, suggesting selective cytotoxicity .
  • Inflammation Model : In an experimental model using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), the compound exhibited significant reductions in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

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